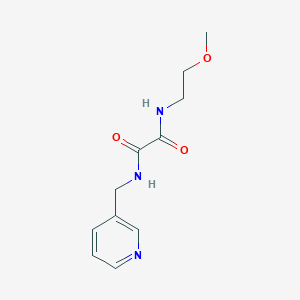

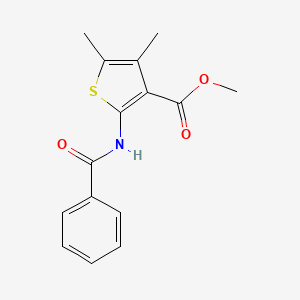

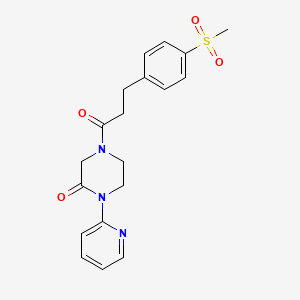

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, also known as MBTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MBTC is a thiophene derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate: is used in the asymmetric synthesis of optically active compounds. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown potential in the dynamic kinetic asymmetric transformation of related compounds, which is crucial for producing pharmaceuticals with high enantiomeric purity .

Enzyme Screening

The compound’s derivatives are used for screening enzymes against various organic solvents and substrates. This helps in identifying robust enzymes that can be used for industrial applications, such as the production of fine chemicals .

Medicinal Chemistry

Derivatives of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are synthesized for their potential use in medicinal chemistry. They serve as building blocks for creating molecules with biological activity, such as antibacterial, antifungal, and anticancer properties .

Microwave-Assisted Synthesis

The compound is involved in microwave-assisted synthesis processes. This technique is used to enhance reaction rates and yields, which is beneficial for the rapid synthesis of medicinal compounds .

Heterocyclic Chemistry

It plays a role in the synthesis of heterocyclic compounds. Heterocycles are a fundamental part of many pharmaceuticals and agrochemicals, and the compound can be used to construct diverse heterocyclic structures .

Foldamer Research

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate: is also significant in foldamer research. Foldamers are sequence-specific oligomers that mimic the structures of biomolecules, and the compound can contribute to the design of new foldamers with unique properties .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects

Action Environment

Factors such as pH, temperature, and the presence of other compounds can affect the action of a compound . .

Propiedades

IUPAC Name |

methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-10(2)20-14(12(9)15(18)19-3)16-13(17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKLZRRHDMPBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2774519.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2774521.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2774526.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2774528.png)

![[1-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2774529.png)

![N-(2-acetamidoethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2774531.png)